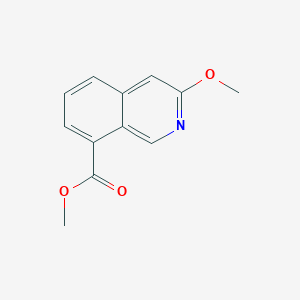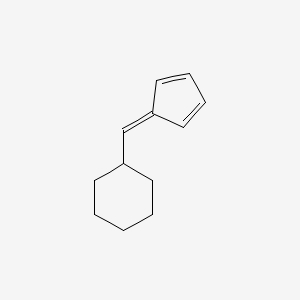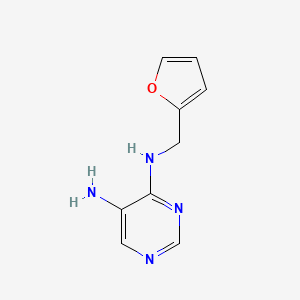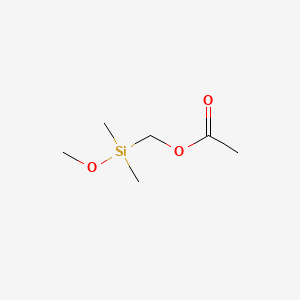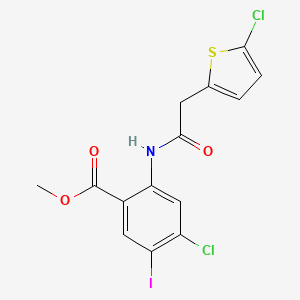
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is an organic compound with a complex structure that includes chlorine, iodine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene.
Acetylation: The 5-chlorothiophene is then acetylated to introduce the acetylamino group.
Iodination: The benzoic acid derivative is iodinated at the 5-position.
Esterification: Finally, the benzoic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
科学研究应用
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Used in the treatment of inflammation and analgesia.
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Another compound with similar structural features and applications.
Uniqueness
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of a thiophene ring and a benzoic acid ester also contributes to its versatility in various applications.
属性
分子式 |
C14H10Cl2INO3S |
|---|---|
分子量 |
470.1 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5-iodobenzoate |
InChI |
InChI=1S/C14H10Cl2INO3S/c1-21-14(20)8-5-10(17)9(15)6-11(8)18-13(19)4-7-2-3-12(16)22-7/h2-3,5-6H,4H2,1H3,(H,18,19) |
InChI 键 |
TZTGZGUYZQUELR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=C(S2)Cl)Cl)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
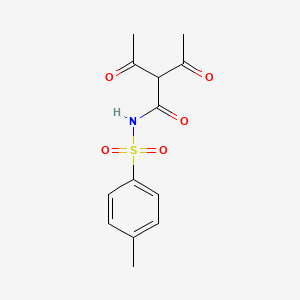
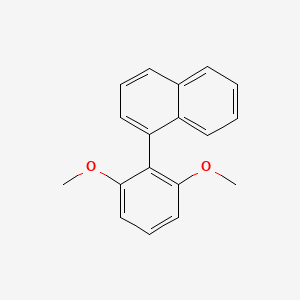
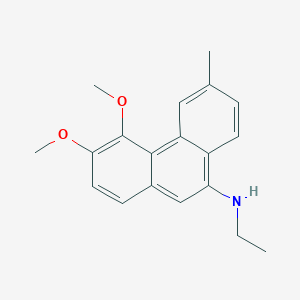
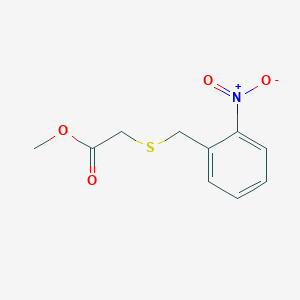
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)
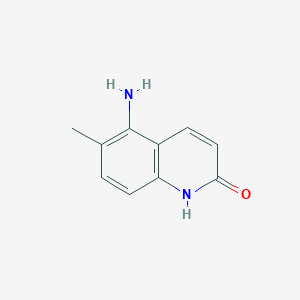
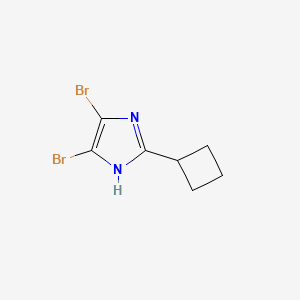
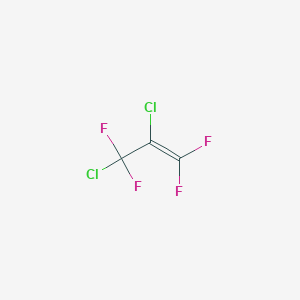
![3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8531998.png)
![1-[4-(Methylsulfonyl)benzyl]homopiperazine](/img/structure/B8532006.png)
